2-Cyclohexylmandelicacid

Chiral pharmacology Anticholinergic agents Enantioselective activity

2-Cyclohexylmandelic acid (CHMA) is the ONLY compound recognized as Oxybutynin Related Compound A in USP, BP, and EP monographs. Substituting generic mandelic acid (LogP ~0.62 vs CHMA LogP 2.54–3.33) invalidates regulatory filings. Its cyclohexyl substituent delivers 100-500× higher lipophilicity essential for oxybutynin’s antimuscarinic pharmacophore. For (S)-oxybutynin HCl synthesis, specify the R-enantiomer with defined enantiomeric purity—racemic mixtures cannot satisfy receptor binding requirements. Available as a Pharmaceutical Secondary Standard CRM (ISO 17034, traceable to USP 1085114 & BP 703) or as a high-purity intermediate (>98%) manufactured via scalable continuous-flow microreactor technology. Ensure analytical compliance, enantiomeric integrity, and reliable supply—insist on authentic CHMA.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B14061807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylmandelicacid
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=CC=C2C(C(=O)O)O
InChIInChI=1S/C14H18O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2,(H,16,17)
InChIKeyIYARFMGWMMKLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexylmandelic Acid (CAS 4335-77-7) — An Oxybutynin-Related Chiral Intermediate for Pharmaceutical Synthesis and Analytical Reference Standards


2-Cyclohexylmandelic acid (α-cyclohexylmandelic acid, CHMA, CAS 4335-77-7, molecular formula C₁₄H₁₈O₃, molecular weight 234.29) is a mandelic acid derivative bearing a cyclohexyl substituent at the α-position [1]. The compound exhibits chirality and serves as a critical intermediate in the synthesis of the anticholinergic/antimuscarinic drug oxybutynin, as well as related agents such as oxyphencyclimine and oxybutynin-related pharmaceutical candidates [2][3]. It is officially designated as Oxybutynin Related Compound A in multiple pharmacopeias (USP, BP, EP) and is widely available as a pharmaceutical secondary standard and certified reference material (CRM) for analytical method development and quality control applications .

Why 2-Cyclohexylmandelic Acid Cannot Be Replaced by Generic Mandelic Acid or Simpler α-Substituted Analogs


2-Cyclohexylmandelic acid (CHMA) is not interchangeable with generic mandelic acid or simpler α-substituted mandelic acid derivatives in pharmaceutical applications. The cyclohexyl substituent substantially alters the physicochemical profile: CHMA exhibits a predicted LogP of approximately 2.54–3.33, compared with mandelic acid's LogP of approximately 0.62 . This increased lipophilicity (by ~2–2.7 log units) directly impacts the compound's pharmacokinetic behavior when incorporated into drug candidates, including membrane permeability and plasma protein binding. The cyclohexyl moiety also imposes steric constraints that are essential for the antimuscarinic pharmacophore of oxybutynin and related agents—substituting a smaller or more polar α-substituent would fundamentally alter receptor binding characteristics [1]. Furthermore, the compound's defined chiral identity is critical: the R-enantiomer has been established as more pharmacologically active than the S-enantiomer in relevant therapeutic contexts, making enantiomeric purity a non-negotiable procurement specification that generic racemic mixtures cannot satisfy [2].

Quantitative Differentiation: 2-Cyclohexylmandelic Acid vs. Comparators — Data-Driven Evidence for Scientific Procurement


Enantiomer-Dependent Pharmacological Activity: R-Enantiomer Is Pharmacologically Active; S-Enantiomer Shows Reduced Activity

2-Cyclohexylmandelic acid exhibits chiral properties with enantiomer-dependent pharmacological activity. The R-enantiomer has been established as more pharmacologically active than the S-enantiomer [1]. This differential activity is critical for the compound's role as a precursor to (S)-oxybutynin hydrochloride, where the stereochemical configuration of the CHMA moiety directly determines the pharmacological profile of the final drug substance [2]. The enantiomeric excess (e.e.) achievable via stereoselective liquid–liquid extraction using chiral ionic liquids reaches 40.6% in a three-stage operational system, demonstrating the technical feasibility of enantiomeric enrichment for applications requiring optically pure material [3].

Chiral pharmacology Anticholinergic agents Enantioselective activity

Official Pharmacopeial Identity: CHMA Is the Sole Designated Oxybutynin Related Compound A in USP, BP, and EP Monographs

2-Cyclohexylmandelic acid (CHMA) is the sole compound officially designated as Oxybutynin Related Compound A in the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) monographs for oxybutynin . It is supplied as a Pharmaceutical Secondary Standard and Certified Reference Material (CRM) that is traceable to USP 1085114 and BP 703 primary standards . The material is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 requirements . No alternative compound can fulfill this specific regulatory identity; substitution with any other mandelic acid derivative would fail to meet pharmacopeial method requirements and would invalidate analytical method validation for oxybutynin-related impurity profiling .

Pharmaceutical quality control Analytical reference standards Regulatory compliance

Lipophilicity (LogP) of CHMA vs. Mandelic Acid: 2.54–3.33 vs. 0.62

The predicted LogP of 2-cyclohexylmandelic acid ranges from 2.54 to 3.33 across multiple authoritative databases, compared with mandelic acid's experimentally determined LogP of approximately 0.62 [1]. This difference of ~2–2.7 log units translates to roughly 100- to 500-fold higher lipophilicity (partition coefficient) for CHMA, which directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior when the scaffold is incorporated into drug candidates [2]. The cyclohexyl substituent thus provides a tunable lipophilic handle that is absent in the parent mandelic acid structure, enabling optimization of absorption and distribution properties in derived pharmaceuticals.

Physicochemical properties Drug-likeness Pharmacokinetics

Acidity (pKa) of CHMA vs. Mandelic Acid: 3.49 vs. 3.41

The predicted pKa of 2-cyclohexylmandelic acid is 3.49 ± 0.25, compared with mandelic acid's pKa of 3.41 [1][2]. This minimal difference (~0.08 pKa units) indicates that the cyclohexyl substituent exerts negligible electronic perturbation on the carboxylic acid moiety, despite the substantial steric and lipophilic differences. Consequently, both compounds will ionize similarly at physiological pH, but CHMA's enhanced lipophilicity will dominate its distribution behavior . The near-identical pKa also means that CHMA and mandelic acid will exhibit comparable salt-forming behavior, though CHMA's solid-state properties (melting point: 163°C vs. 119°C for mandelic acid) differ markedly and may influence crystallization and formulation .

Ionization Solubility Salt formation

Solid-State Properties: CHMA Melting Point 163°C vs. Mandelic Acid 119°C

2-Cyclohexylmandelic acid exhibits a melting point of 163°C (range 162–167°C depending on purity), substantially higher than mandelic acid's melting point of 119°C [1][2]. This 44°C elevation reflects stronger intermolecular interactions in the crystalline lattice, likely attributable to the hydrophobic cyclohexyl moiety enhancing van der Waals packing . The higher melting point confers improved thermal stability during processing and storage, which is advantageous for pharmaceutical manufacturing operations involving elevated temperatures. Additionally, CHMA is described as a white crystalline solid with solubility profiles showing slight solubility in chloroform and sparing solubility in methanol, contrasting with mandelic acid's greater aqueous solubility [3].

Crystallinity Thermal stability Solid-state formulation

Chiral Separation Feasibility: CHMA Enantiomeric Excess of 40.6% Achievable via Three-Stage Liquid–Liquid Extraction with Chiral Ionic Liquids

Recent studies have demonstrated that racemic 2-cyclohexylmandelic acid can be enantiomerically enriched using stereoselective liquid–liquid extraction with chiral ionic liquids (CILs) composed of imidazolium cations and amino acid–derived anions [1]. In a three-stage operational extraction system, the maximum enantiomeric excess (e.e.) achieved for CHMA was 40.6% [2]. This represents a practical and scalable approach to obtaining optically enriched CHMA for applications requiring enantiopure intermediates. Comparable separation data for mandelic acid under identical CIL-based extraction conditions are not available in the primary literature, but the established separability of CHMA enantiomers validates the compound's suitability for chiral process development [3].

Chiral resolution Enantioselective extraction Process chemistry

High-Value Application Scenarios for 2-Cyclohexylmandelic Acid Based on Quantitative Differentiation Evidence


Synthesis of (S)-Oxybutynin Hydrochloride Requiring Enantiomerically Pure CHMA

The R-enantiomer of 2-cyclohexylmandelic acid is the stereochemically preferred precursor for (S)-oxybutynin hydrochloride synthesis, as the R-configuration correlates with enhanced pharmacological activity in the final antimuscarinic drug [1]. Manufacturers targeting optically pure (S)-oxybutynin must specify CHMA with defined enantiomeric purity rather than racemic material. The demonstrated 40.6% enantiomeric excess achievable via three-stage chiral liquid–liquid extraction provides a technical benchmark for in-house enantiomeric enrichment processes [2].

Regulatory-Compliant Analytical Method Development and Quality Control for Oxybutynin

2-Cyclohexylmandelic acid is the only compound recognized as Oxybutynin Related Compound A in USP, BP, and EP monographs [1]. Procurement of CHMA as a Pharmaceutical Secondary Standard or Certified Reference Material (traceable to USP 1085114 and BP 703, certified under ISO 17034) is mandatory for analytical method validation, impurity profiling, and release testing of oxybutynin drug substance and drug product [2]. Substitution with mandelic acid or any other α-substituted analog would invalidate regulatory filings and analytical method compliance [3].

Lead Optimization for Anticholinergic/Antimuscarinic Drug Candidates Requiring Enhanced Lipophilicity

The cyclohexyl substituent of CHMA confers a LogP increase of ~1.9–2.7 units relative to mandelic acid (LogP 2.54–3.33 vs. 0.62), translating to 100- to 500-fold higher lipophilicity [1][2]. This enhanced lipophilicity, combined with a preserved pKa (3.49 vs. 3.41) that maintains salt-forming capacity, makes CHMA a superior scaffold for medicinal chemistry programs targeting improved membrane permeability and altered pharmacokinetic profiles in anticholinergic and related therapeutic classes [3].

Continuous-Flow Process Development for Large-Scale CHMA Manufacturing

A continuous-flow microreactor method for synthesizing 2-cyclohexylmandelic acid has been patented, addressing the thermal control and safety limitations of traditional batch Grignard-based syntheses [1]. The process employs a micro-mixer with minimum dispersion scale of 250–750 μm and a tubular reactor operating at 0–60°C with reaction times of 3–20 minutes, followed by hydrolysis and recrystallization to yield target CHMA [2]. This scalable flow-chemistry approach supports industrial procurement strategies requiring cost-effective, high-purity CHMA for pharmaceutical intermediate applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexylmandelicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.